molecular formula C10H6BrNO2 B2449959 4-Bromoisoquinoline-8-carboxylic acid CAS No. 1823254-04-1

4-Bromoisoquinoline-8-carboxylic acid

Cat. No. B2449959
M. Wt: 252.067
InChI Key: IFSYAWNTGSZGTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromoisoquinoline-8-carboxylic acid is a synthetic organic compound and a derivative of isoquinoline. It is widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and in various industrial processes .


Synthesis Analysis

The synthesis of 4-bromoisoquinoline involves an electrocyclic reaction catalyzed by palladium. 2-Alkynyl benzyl azides smoothly underwent this reaction to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions . 4-Bromoisoquinoline was synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN .


Molecular Structure Analysis

The molecular formula of 4-Bromoisoquinoline-8-carboxylic acid is C10H6BrNO2 . Its InChI code is 1S/C10H6BrNO2/c11-9-5-12-4-8-6 (9)2-1-3-7 (8)10 (13)14/h1-5H, (H,13,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromoisoquinoline-8-carboxylic acid include a molecular weight of 252.07 . The compound is a solid at room temperature .

Scientific Research Applications

Photolabile Protecting Group

A study describes the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ). BHQ shows greater single photon quantum efficiency than other esters and has sensitivity to multiphoton-induced photolysis, making it useful as a caging group for biological messengers due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).

Analytical Chemistry

Another study highlights a novel bromoquinolinium reagent, synthesized for analyzing carboxylic acids in biological samples. This reagent efficiently reacts with carboxylic acids, facilitating the qualitative and quantitative analyses of various acids in human plasma and saliva, leveraging its bromine atom for easy identification in mass spectra (Mochizuki et al., 2013).

Heterocyclic Synthons

Derivatives of partially hydrogenated 3-thioxoisoquinoline-4-carboxylic acids, which include brominated compounds, are used as synthons in the synthesis of various bioactive compounds, such as HIV-1 reverse transcriptase inhibitors, antimicrobial preparations, and substances with fungicidal and cardiotonic actions (Dyachenko & Vovk, 2013).

Organic Synthesis

In the field of organic chemistry, studies have shown efficient methods for the synthesis of brominated isoquinolines, which are valuable in creating complex organic molecules. These methods involve catalytic reactions and provide insights into the formation of bromonium ylides, critical intermediates in organic synthesis (He et al., 2016).

Safety And Hazards

The safety information for 4-Bromoisoquinoline-8-carboxylic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . The compound should be stored in a sealed container in a dry environment at 2-8°C .

properties

IUPAC Name

4-bromoisoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-9-5-12-4-8-6(9)2-1-3-7(8)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSYAWNTGSZGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromoisoquinoline-8-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.